

Application Notes & Protocols: Laboratory Synthesis and Purification of High-Purity Celestolide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Celestolide

Cat. No.: B023127

[Get Quote](#)

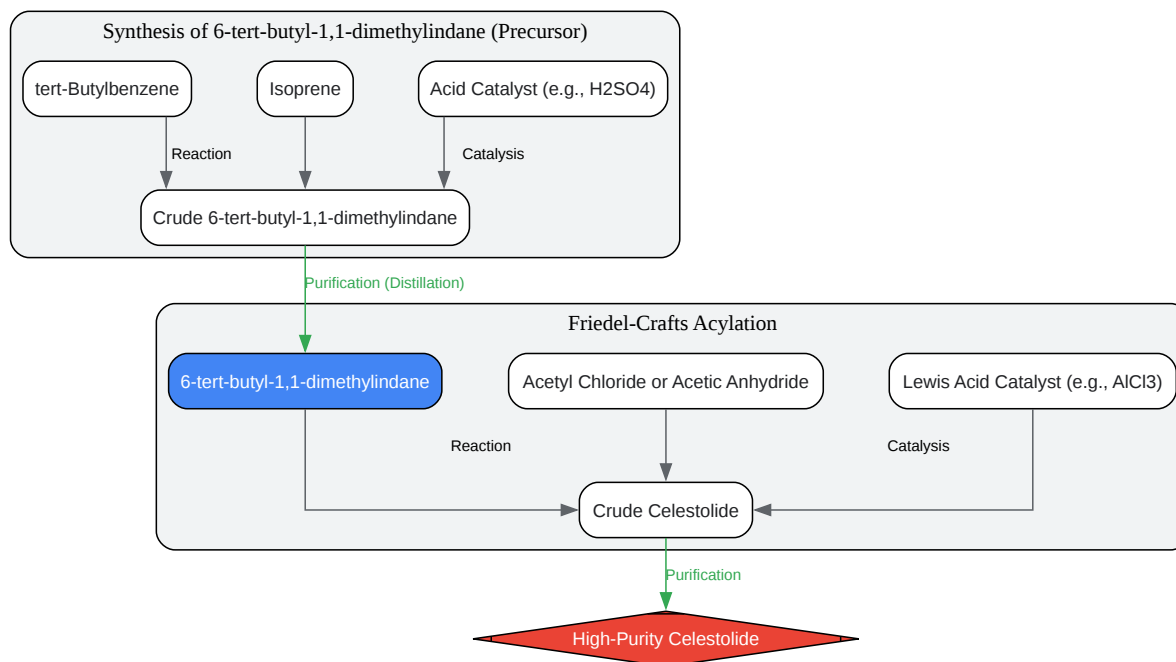
Audience: Researchers, scientists, and drug development professionals.

Introduction: **Celestolide®**, chemically known as 4-acetyl-6-tert-butyl-1,1-dimethylindane, is a synthetic polycyclic musk widely used as a fragrance ingredient in perfumes, soaps, and cosmetics due to its persistent, sweet, and musky odor.[1][2] Its stability and performance make it a staple in the fragrance industry.[3][4] This document provides detailed protocols for the laboratory-scale synthesis and subsequent purification of **Celestolide** to high purity, along with methods for purity assessment.

I. Synthesis of Celestolide

The synthesis of **Celestolide** is typically achieved through a Friedel-Crafts acylation of 6-tert-butyl-1,1-dimethylindane. The indane precursor itself can be synthesized via the acid-catalyzed addition of isoprene to t-butylbenzene.[1][5] An alternative multi-step laboratory preparation is also described to ensure a higher purity of the indane intermediate.[5]

Logical Workflow for Celestolide Synthesis



[Click to download full resolution via product page](#)

Caption: Overall workflow for the synthesis of **Celestolide**.

Experimental Protocol: Synthesis

This protocol is adapted from a laboratory-scale synthesis procedure.[5]

Materials and Reagents:

- 6-tert-butyl-1,1-dimethylindane

- Acetyl chloride (CH_3COCl)
- Anhydrous Aluminum chloride (AlCl_3)
- Carbon disulfide (CS_2) or Dichloromethane (CH_2Cl_2) as solvent
- Hydrochloric acid (HCl), dilute solution
- Sodium bicarbonate (NaHCO_3), saturated solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Ice

Procedure:

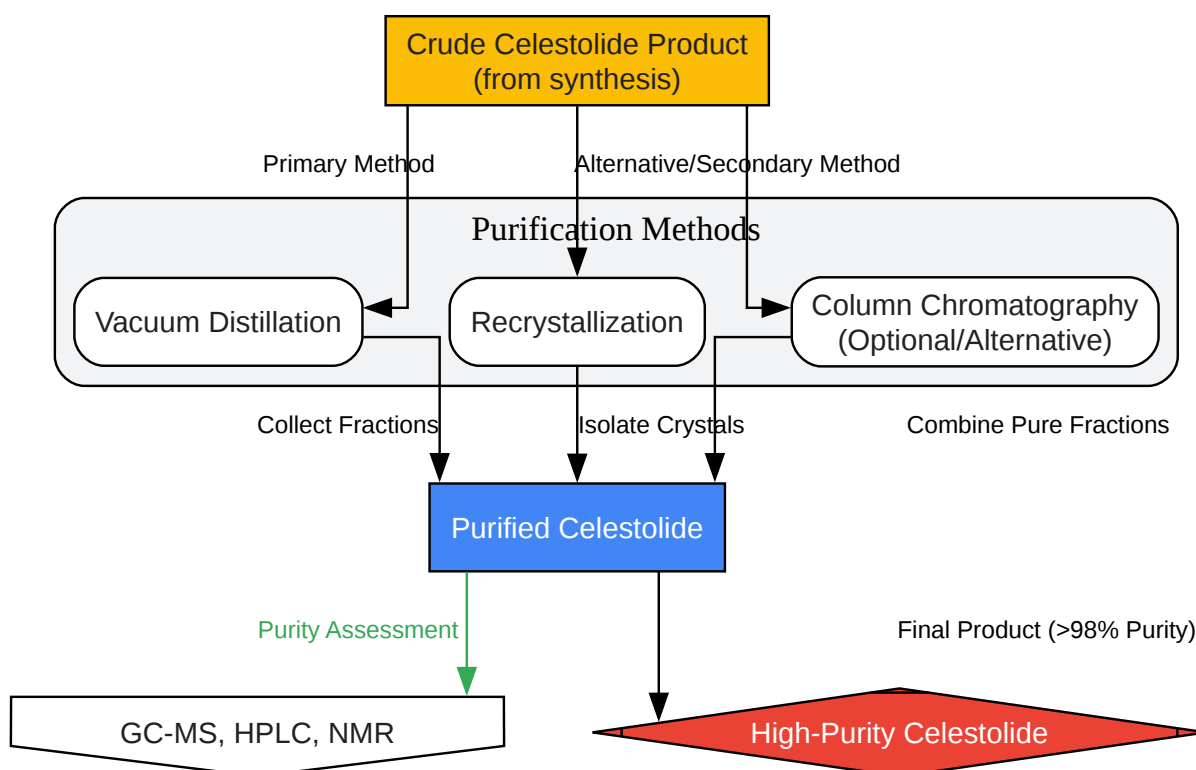
- **Reaction Setup:** In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser (with a calcium chloride guard tube), add 6-tert-butyl-1,1-dimethylindane (1 equivalent) and the chosen solvent (e.g., CS_2). Cool the flask in an ice bath to 0-5 °C.
- **Addition of Catalyst:** While stirring, carefully add anhydrous aluminum chloride (1.1 equivalents) in small portions, maintaining the temperature below 10 °C.
- **Addition of Acylating Agent:** Slowly add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel over a period of 30-60 minutes. Ensure the temperature remains between 0-5 °C.
- **Reaction:** After the addition is complete, continue stirring the mixture at 0-5 °C for another 2-3 hours.
- **Quenching:** Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
- **Work-up:**
 - Transfer the mixture to a separatory funnel. Separate the organic layer.

- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally with water again until the washings are neutral.
- Dry the organic layer over anhydrous sodium sulfate.
- Solvent Removal: Remove the solvent by rotary evaporation.
- Isolation: The resulting crude product is a yellowish oil or solid. This crude **Celestolide** can then be subjected to purification.

II. Purification of Celestolide

High-purity **Celestolide** is typically a white crystalline solid.[6][7] Purification is critical to remove unreacted starting materials, by-products, and residual solvent. The primary methods for purification are distillation and recrystallization.

Purification Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the purification and analysis of **Celestolide**.

Experimental Protocol: Purification

Protocol 1: Vacuum Distillation

- Setup: Assemble a vacuum distillation apparatus.
- Procedure: Transfer the crude **Celestolide** oil into the distillation flask.
- Distillation: Heat the flask gradually under reduced pressure. Collect the fraction that distills at the appropriate boiling point (e.g., 156-160 °C at 23 mmHg).[5] The pure product will solidify upon cooling.

Protocol 2: Recrystallization

- Solvent Selection: Choose a suitable solvent or solvent system (e.g., ethanol, methanol, or hexane). The ideal solvent should dissolve **Celestolide** when hot but not when cold.
- Dissolution: Dissolve the crude or distilled **Celestolide** in a minimum amount of the hot solvent.
- Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
- Isolation: Collect the crystals by vacuum filtration.
- Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
- Drying: Dry the crystals under vacuum to obtain pure, solid **Celestolide**. The melting point of pure **Celestolide** is approximately 77-78.5 °C.[2][5]

III. Data Presentation

Table 1: Physical and Chemical Properties of Celestolide

Property	Value	Reference(s)
Chemical Formula	C ₁₇ H ₂₄ O	[8]
Molar Mass	244.37 g/mol	[8]
Appearance	Almost white to white crystalline solid	[6][7][9]
Odor	Sweet, musky, powdery, with animalic undertones	[7][10]
Melting Point	77.2 - 78.5 °C	[2][5]
Boiling Point	304.5 °C (at 101.325 kPa)	[2]
Solubility	Insoluble in water; soluble in ethanol and oils	[2]
Log P	5.7	[2][6]

Table 2: Synthesis and Purification Data

Parameter	Value/Range	Notes	Reference(s)
Synthesis Yield	~74% (for acylation step)	Based on a laboratory-scale preparation.	[5]
Purity (Commercial)	>98.0% to >99% (GC)	Purity levels available from various suppliers.	[6][8][11]
Distillation B.P.	156-160 °C / 23 mmHg	For purification of the final product.	[5]

IV. Purity Assessment

To confirm the identity and assess the purity of the synthesized **Celestolide**, several analytical techniques are employed.

- Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing the purity of volatile compounds like **Celestolide**.^[12] It separates components of the mixture and provides a mass spectrum to confirm the identity of the main peak. Purity is determined by the relative area of the **Celestolide** peak.
- High-Performance Liquid Chromatography (HPLC): HPLC can also be used for purity assessment, especially with a UV detector, as the aromatic ring in **Celestolide** absorbs UV light.^{[13][14]}
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of the synthesized compound by analyzing the chemical shifts and coupling constants of the protons and carbons.^[2]
- Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the carbonyl (C=O) stretch of the ketone group.^[5]
- Melting Point Analysis: A sharp melting point close to the literature value (77-78.5 °C) is a good indicator of high purity.^[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Celestolide CAS#: 13171-00-1 [m.chemicalbook.com]
2. Celestolide | C17H24O | CID 61585 - PubChem [pubchem.ncbi.nlm.nih.gov]
3. perfumerawmaterial.com [perfumerawmaterial.com]
4. Celestolide (13171-00-1) | Bulk Supplier In India [chemicalbull.com]
5. pubs.acs.org [pubs.acs.org]
6. Celestolide (IFF) - Hekserij [eng.hekserij.nl]
7. fraterworks.com [fraterworks.com]
8. scbt.com [scbt.com]

- 9. musk dimethyl indane, 13171-00-1 [thegoodscentcompany.com]
- 10. perfumersworld.com [perfumersworld.com]
- 11. CAS 13171-00-1: Celestolide | CymitQuimica [cymitquimica.com]
- 12. env.go.jp [env.go.jp]
- 13. Strategies for peak-purity assessment in liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pharmacyce.unm.edu [pharmacyce.unm.edu]
- 15. moravek.com [moravek.com]
- To cite this document: BenchChem. [Application Notes & Protocols: Laboratory Synthesis and Purification of High-Purity Celestolide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b023127#laboratory-synthesis-and-purification-of-high-purity-celestolide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com